6-Methyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group and a methyl group attached to a triazino-benzoxazepine core
Preparation Methods
The synthesis of 3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of an appropriate benzoxazepine derivative with allyl sulfide under specific conditions to introduce the allylsulfanyl group. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .
Chemical Reactions Analysis
3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the triazino-benzoxazepine core.
Substitution: The allylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biomolecule-ligand interactions, providing insights into molecular recognition and binding mechanisms.
Mechanism of Action
The mechanism of action of 3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazino-benzoxazepine core can interact with various receptors or enzymes, modulating their function and leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:
3-(ALLYLSULFANYL)-6-ETHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
3-(ALLYLSULFANYL)-10-BROMO-6-{2-NITROPHENYL}-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: The presence of a bromine atom and a nitrophenyl group introduces additional functional groups that can participate in various chemical reactions.
3-(ALLYLSULFANYL)-6-(3,4,5-TRIMETHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: The trimethoxyphenyl group adds steric bulk and electronic effects, potentially altering the compound’s properties.
These comparisons highlight the uniqueness of 3-(ALLYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE and its potential for diverse applications.
Properties
Molecular Formula |
C14H12N4OS |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
6-methyl-3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C14H12N4OS/c1-3-8-20-14-16-13-12(17-18-14)10-6-4-5-7-11(10)15-9(2)19-13/h3-7H,1,8H2,2H3 |
InChI Key |
SUUJJNCTAKOJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC=C |
Origin of Product |
United States |
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